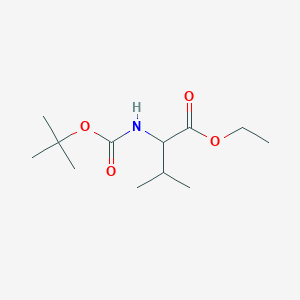

Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Descripción

BenchChem offers high-quality Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKNQMOSZQCECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Physicochemical Profiling and Synthetic Workflows of Boc-Val-OEt

Introduction and Strategic Utility

In the landscape of modern peptide synthesis and combinatorial chemistry, Boc-Val-OEt (N-tert-butoxycarbonyl-L-valine ethyl ester) serves as a foundational building block[1]. The strategic installation of the tert-butoxycarbonyl (Boc) group on the N-terminus and an ethyl ester on the C-terminus provides an orthogonal protection scheme. This allows chemists to selectively unmask the amine for sequential peptide coupling or modify the ester for the synthesis of chiral auxiliaries, such as the widely utilized Evans oxazolidinones[2].

This technical guide dissects the physicochemical properties, mechanistic synthesis, and self-validating protocols required to leverage Boc-Val-OEt in advanced drug development.

Physicochemical Profiling

Understanding the physical parameters of Boc-Val-OEt is critical for optimizing solvent systems during purification and coupling. The bulky, non-polar Boc group significantly increases the lipophilicity of the valine derivative, rendering it highly soluble in organic solvents while suppressing zwitterionic behavior.

| Property | Value | Analytical Significance |

| Chemical Name | N-tert-butoxycarbonyl-L-valine ethyl ester | Standard IUPAC nomenclature. |

| Molecular Formula | C₁₂H₂₃NO₄[3] | Used for precise mass spectrometry calibration. |

| Molecular Weight | 245.32 g/mol [3] | Essential for stoichiometric calculations. |

| CAS Number (L-Isomer) | 849928-27-4[4] | Primary identifier for regulatory compliance. |

| CAS Number (D-Isomer) | 196206-11-8[3] | Identifier for the enantiomeric counterpart. |

| Solubility Profile | Soluble in DMF, DCM, THF, EtOH | Dictates solvent choice for liquid-phase synthesis. |

Mechanistic Synthesis & Validation Protocols

The synthesis of Boc-Val-OEt from L-Valine is a two-step process requiring strict control over reaction conditions to prevent racemization at the alpha-carbon.

Protocol 1: De Novo Synthesis of Boc-Val-OEt

Phase 1: Fischer Esterification of L-Valine

-

Procedure: Suspend L-valine in absolute ethanol and cool the reaction vessel to 0°C. Slowly add thionyl chloride ( SOCl2 ) dropwise, then heat the mixture to reflux to produce L-valine ethyl ester hydrochloride[2].

-

Causality: The dropwise addition of SOCl2 to ethanol generates anhydrous HCl in situ. This acts as a potent acid catalyst while simultaneously acting as a dehydrating agent, driving the Fischer esterification equilibrium strictly toward the esterified product without introducing water that would cause hydrolysis.

-

Self-Validating IPC (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The highly polar, zwitterionic L-Valine will remain at the baseline, whereas the successful formation of the esterified intermediate will migrate up the plate.

Phase 2: N-alpha Boc Protection

-

Procedure: Dissolve the L-valine ethyl ester hydrochloride in a biphasic mixture of dioxane and water. Add sodium carbonate ( Na2CO3 ), followed by di-tert-butyl dicarbonate ( (Boc)2O ), and stir at room temperature[2].

-

Causality: Na2CO3 is chosen as a mild base to neutralize the hydrochloride salt and liberate the nucleophilic free amine. A mildly basic pH (~9.5) ensures the amine remains deprotonated for nucleophilic attack on the anhydride, while avoiding the base-catalyzed hydrolysis of the newly formed ethyl ester. The dioxane/water system is crucial as it solubilizes both the polar amino acid salt and the non-polar (Boc)2O .

-

Self-Validating IPC: Perform a qualitative [2]. A shift from deep blue (indicating free primary amines) to pale yellow or colorless confirms the complete formation of the carbamate.

Workflow for the synthesis of Boc-Val-OEt from L-Valine.

Deprotection and Peptide Coupling Dynamics

To utilize Boc-Val-OEt in chain elongation or structural modification, the Boc group must be selectively removed without disturbing the ethyl ester.

Protocol 2: Acidolytic Deprotection and Amide Bond Formation

Phase 1: Acidolysis of the Boc Group

-

Procedure: Treat Boc-Val-OEt with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 30–60 minutes at room temperature.

-

Causality: The Boc group is highly sensitive to strong acids but completely stable to base. TFA protonates the carbamate oxygen, leading to the expulsion of a highly stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, while the resulting carbamic acid decarboxylates into CO2 gas. The evolution of these gases drives the reaction to irreversible completion.

-

Self-Validating IPC: Utilize LC-MS analysis. The protocol is validated by the complete disappearance of the parent mass ( [M+H]+=246.3 ) and the emergence of the deprotected Val-OEt mass ( [M+H]+=146.2 ).

Phase 2: Dipeptide Coupling

-

Procedure: Dissolve the resulting Val-OEt free amine in DMF. Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HATU), and a hindered base like DIEA (N,N-Diisopropylethylamine).

-

Causality: HATU rapidly converts the incoming carboxylic acid into a highly reactive O-Atab ester. DIEA is utilized because its steric bulk prevents it from acting as a nucleophile, ensuring it only acts as a proton scavenger to drive the amide bond formation forward.

Boc deprotection and subsequent peptide coupling workflow.

Applications in Advanced Drug Development

Beyond linear peptide synthesis, Boc-Val-OEt is a critical precursor in the synthesis of chiral auxiliaries. By reducing the ethyl ester of Boc-Val-OEt to the corresponding amino alcohol (N-Boc-L-valinol) using Sodium Borohydride ( NaBH4 ), and subsequently treating it with a strong base (e.g., NaH ) in an aprotic solvent, chemists can induce cyclization[2].

This yields (S)-4-isopropyl-2-oxazolidinone , an Evans chiral auxiliary[2]. These auxiliaries are indispensable in asymmetric synthesis, allowing drug development professionals to dictate the stereochemistry of complex API (Active Pharmaceutical Ingredient) frameworks during aldol condensations and alkylation reactions. Furthermore, its predictable lipophilicity makes it an excellent candidate for modeling drug distribution in high-throughput screening (HTS) environments[1].

References

-

NextSDS Chemical Substance Information. N-(tert-Butoxycarbonyl)-L-valine ethyl ester (CAS: 849928-27-4). NextSDS. Available at:[Link]

-

ChemRadar Substance Database. D-Boc valine ethyl ester CAS#196206-11-8 & Global PFAS Screening Tool. ChemRadar. Available at: [Link]

-

IAPC-OBP. Physicochemical Properties in Drug Discovery: Bio-Mimetic HPLC Properties. IAPC. Available at: [Link]

Sources

An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-L-valine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Core Identity and Significance

N-(tert-Butoxycarbonyl)-L-valine ethyl ester is a chemically protected derivative of the essential amino acid L-valine. In the landscape of peptide synthesis and pharmaceutical development, such derivatives are fundamental building blocks. This guide provides a detailed examination of its chemical identity, synthesis, and critical applications. The primary identifier for this specific chemical entity is its Chemical Abstracts Service (CAS) number.

The definitive CAS Number for N-(tert-Butoxycarbonyl)-L-valine is 13734-41-3 .[1] It is important to distinguish this from its corresponding methyl ester, which has the CAS number 58561-04-9.[2] This guide will focus on the properties and synthesis related to the parent compound, N-(tert-Butoxycarbonyl)-L-valine, from which the ethyl ester is derived.

The core structure features two key modifications to the L-valine backbone:

-

The N-terminal tert-butoxycarbonyl (Boc) group: This acid-labile protecting group masks the nucleophilicity of the alpha-amino group, preventing unwanted side reactions during peptide bond formation.[3][4] Its stability in basic conditions and ease of removal under mild acidic conditions make it a cornerstone of orthogonal peptide synthesis strategies.[3][5]

-

The C-terminal ethyl ester: This group protects the carboxylic acid moiety, preventing it from interfering with coupling reactions directed at the N-terminus of another amino acid.

These modifications render the molecule an essential intermediate for the controlled, stepwise assembly of peptide chains in both solid-phase and solution-phase synthesis.[3]

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for ensuring the quality and reliability of starting materials in any synthetic workflow. The key properties of the parent compound, N-(tert-Butoxycarbonyl)-L-valine, are summarized below.

| Property | Value | Source |

| CAS Number | 13734-41-3 | [1] |

| Molecular Formula | C₁₀H₁₉NO₄ | [1][6] |

| Molecular Weight | 217.26 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 77-80 °C | [3][6] |

| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg | [3][6] |

| Solubility | Freely soluble in organic solvents (DMF, DMSO, Chloroform, Ethanol); slightly soluble in water.[1][3] | [1][3] |

| Optical Rotation | [α]20/D -6.2 to -6.7 deg (c=1, Acetic Acid) |

Synthesis and Mechanistic Rationale

The preparation of N-(tert-Butoxycarbonyl)-L-valine ethyl ester typically involves a two-step process: first, the protection of the L-valine amino group, followed by the esterification of the carboxylic acid.

Step 1: N-terminal Protection (Boc Protection)

The most common and efficient method for installing the Boc group is the reaction of L-valine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) under basic conditions.[7]

Causality of Experimental Choices:

-

Base (e.g., NaOH, Triethylamine): The base is crucial for deprotonating the alpha-amino group of L-valine. This increases its nucleophilicity, enabling it to effectively attack the electrophilic carbonyl carbon of the Boc anhydride.[7]

-

Solvent System (e.g., Dioxane/Water, Acetone/Water): A mixed aqueous-organic solvent system is often used to solubilize both the polar amino acid and the nonpolar Boc anhydride, facilitating an efficient reaction.[8]

Step 2: C-terminal Esterification

Once N-Boc-L-valine is synthesized and purified, the ethyl ester is formed via standard esterification protocols. A common laboratory-scale method involves the use of a carbodiimide coupling agent.

Protocol: Synthesis of N-(tert-Butoxycarbonyl)-L-valine ethyl ester

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols.

-

Dissolution: Dissolve N-Boc-L-valine (1.0 eq) in anhydrous Dichloromethane (DCM). Add absolute ethanol (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to minimize side reactions and potential racemization.

-

Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the cooled solution.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Work-up & Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-(tert-Butoxycarbonyl)-L-valine ethyl ester.

-

Core Applications in Peptide Synthesis

The primary utility of N-(tert-Butoxycarbonyl)-L-valine ethyl ester is as a protected building block in peptide synthesis. The Boc strategy, while older than the more common Fmoc strategy, remains advantageous for certain applications, such as the synthesis of hydrophobic peptides or peptide thioesters.[4][9]

The Boc Synthesis Cycle:

The process involves the sequential addition of Boc-protected amino acids to a growing peptide chain.

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a strong acid, typically Trifluoroacetic Acid (TFA) in DCM.[10]

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base like diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid (e.g., N-Boc-L-valine) is activated using a coupling reagent (like DCC or HBTU) and added to the reaction vessel to form a new peptide bond.

-

Wash: Excess reagents are washed away, and the cycle repeats.

Quality Control: A Self-Validating Protocol Framework

Ensuring the purity and identity of N-(tert-Butoxycarbonyl)-L-valine ethyl ester is non-negotiable for reproducible and successful downstream applications. A robust analytical workflow provides a self-validating system.

Protocol: Purity and Identity Verification

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Methodology: Reversed-Phase HPLC (RP-HPLC) is ideal due to the hydrophobicity conferred by the Boc group.[11]

-

Column: C18 silica column.

-

Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is typically used.

-

Detection: UV detector at 210-220 nm, where the peptide bond and carbonyl groups absorb.

-

Expected Result: A single major peak corresponding to the product. Purity is calculated by integrating the peak area.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Methodology: ¹H NMR and ¹³C NMR spectroscopy.

-

Expected ¹H NMR Signals (in CDCl₃): Characteristic peaks for the ethyl group (a quartet and a triplet), the bulky tert-butyl group of the Boc moiety (a singlet around 1.45 ppm), and the alpha- and beta-protons of the valine side chain.[12]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology: Electrospray Ionization (ESI) is commonly used.

-

Expected Result: A peak corresponding to the mass of the molecule plus a proton [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

This multi-pronged analytical approach ensures that the material meets the stringent quality standards required for pharmaceutical research and development.

References

-

NextSDS. N-(tert-Butoxycarbonyl)-L-valine ethyl ester — Chemical Substance Information. Available from: [Link]

-

PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). Available from: [Link]

-

Chemsrc. Boc-L-Valine | CAS#:13734-41-3. Available from: [Link]

-

Mohd et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available from: [Link]

-

Thapa, P. et al. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Link. Available from: [Link]

-

Organic Chemistry Frontiers. Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing. Available from: [Link]

- Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Available from: http://www.orgsyn.org/demo.aspx?prep=CV6P0307

-

International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available from: [Link]

-

ResearchGate. (PDF) Peptide Synthesis Hot Paper HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

IntechOpen. Synthesis and Applications of Synthetic Peptides. Available from: [Link]

-

RSC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

- Google Patents. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester.

Sources

- 1. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]

- 2. N-(tert-Butoxycarbonyl)- L -valine methyl ester 98 58561-04-9 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc-L-Valine | CAS#:13734-41-3 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Applications of Synthetic Peptides | IntechOpen [intechopen.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to N-tert-Butoxycarbonyl-L-valine Ethyl Ester (Boc-Val-OEt)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of N-tert-butoxycarbonyl-L-valine ethyl ester (Boc-Val-OEt), a crucial derivative of the amino acid L-valine. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and the ethyl ester on the carboxyl group makes it a highly valuable building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutics.

Core Molecular Attributes

The foundational characteristics of a compound are critical for its application in synthesis. Boc-Val-OEt's properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 849928-27-4[1] |

| Appearance | Typically a colorless to light yellow liquid or solid |

| Solubility | Soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. |

The molecular weight is derived from its chemical formula, C₁₂H₂₃NO₄. This parameter is fundamental for stoichiometric calculations in reaction planning.

The Strategic Importance of Protecting Groups: Boc and Ethyl Ester

The utility of Boc-Val-OEt in complex molecular construction stems from the precise functions of its two protecting groups: the N-terminal Boc group and the C-terminal ethyl ester.

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino moiety of amino acids in peptide synthesis.[2] Its primary role is to prevent the highly reactive amino group from engaging in unwanted side reactions during the formation of a peptide bond. The Boc group is stable under a variety of reaction conditions but can be selectively and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane. This controlled deprotection is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[3]

-

The C-Terminal Ethyl Ester: The ethyl ester serves to protect the carboxylic acid functionality of valine. This prevents the carboxyl group from reacting, for instance, with the activated amino group of another amino acid during peptide coupling. The ethyl ester can be removed through saponification (hydrolysis with a base, such as sodium hydroxide), which regenerates the carboxylic acid.

This dual-protection strategy allows for the precise and sequential addition of amino acids to build a desired peptide chain.

Synthesis and Purification

The synthesis of Boc-Val-OEt is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Diagram of the Synthetic Workflow

Sources

A Deep Dive into the Spectroscopic Signature of Boc-Val-OEt: A Technical Guide for Researchers

In the landscape of peptide chemistry and drug discovery, the precise characterization of building blocks is paramount. N-tert-butoxycarbonyl-L-valine ethyl ester, commonly referred to as Boc-Val-OEt, is a crucial intermediate, valued for its role in the controlled, stepwise synthesis of peptides. Its purity and structural integrity, verified through a suite of spectroscopic techniques, are non-negotiable for the successful construction of target molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data characteristic of Boc-Val-OEt, offering field-proven insights for researchers, scientists, and professionals in drug development.

The Structural Blueprint: Understanding Boc-Val-OEt

Before delving into its spectroscopic fingerprint, it is essential to visualize the molecular architecture of Boc-Val-OEt. The molecule comprises the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with an ethyl group. This structure dictates the electronic and vibrational environments of each atom, giving rise to a unique spectroscopic signature.

Caption: Chemical structure of Boc-Val-OEt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Boc-Val-OEt is characterized by distinct signals for each proton, with chemical shifts and coupling patterns that are highly informative.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~5.0 | d | ~8.8 | 1H | NH |

| ~4.3 | dd | ~8.8, ~4.8 | 1H | α-CH |

| ~4.2 | q | ~7.1 | 2H | O-CH₂-CH₃ |

| ~2.2 | m | - | 1H | β-CH |

| ~1.4 | s | - | 9H | C(CH₃)₃ |

| ~1.2 | t | ~7.1 | 3H | O-CH₂-CH₃ |

| ~0.95 | d | ~6.8 | 3H | γ-CH₃ |

| ~0.90 | d | ~6.8 | 3H | γ'-CH₃ |

Interpretation and Causality:

-

NH Proton: The amide proton typically appears as a doublet due to coupling with the α-proton. Its chemical shift can be variable and is influenced by solvent and concentration due to hydrogen bonding.

-

α-Proton: This proton is a doublet of doublets, coupling to both the NH proton and the β-proton.

-

Ethyl Ester Protons: The methylene (-CH₂-) protons appear as a quartet due to coupling with the adjacent methyl (-CH₃) protons, which in turn appear as a triplet.

-

β-Proton: The methine proton of the valine side chain is a multiplet due to coupling with the α-proton and the two diastereotopic methyl groups.

-

Boc Group Protons: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet.

-

γ-Methyl Protons: The two methyl groups of the valine side chain are diastereotopic and thus magnetically inequivalent, leading to two distinct doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~61 | O-CH₂-CH₃ |

| ~59 | α-CH |

| ~31 | β-CH |

| ~28 | C(CH₃)₃ |

| ~19 | γ-CH₃ |

| ~17 | γ'-CH₃ |

| ~14 | O-CH₂-CH₃ |

Interpretation and Causality:

-

Carbonyl Carbons: The ester and carbamate carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum.

-

Quaternary and Methylene Carbons of Protecting Groups: The quaternary carbon of the Boc group and the methylene carbon of the ethyl ester are found in the midfield region.

-

Aliphatic Carbons: The α-, β-, and γ-carbons of the valine residue, along with the methyl carbons of the protecting groups, appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands (cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (amide) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (carbamate, Boc) |

| ~1510 | Medium | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (ester and carbamate) |

Interpretation and Causality:

-

N-H Stretch: The presence of a band around 3350 cm⁻¹ is indicative of the N-H bond of the amide linkage.[1]

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H bonds in the alkane portions of the molecule.[1]

-

C=O Stretches: Two distinct strong carbonyl absorptions are expected. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the carbamate carbonyl of the Boc group (~1700 cm⁻¹). This difference is due to the electronic effects of the adjacent oxygen and nitrogen atoms.

-

N-H Bend: The amide II band, resulting from a combination of N-H bending and C-N stretching, is a characteristic feature of secondary amides.

-

C-O Stretches: Strong absorptions in the fingerprint region correspond to the C-O stretching vibrations of the ester and carbamate functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. For Boc-Val-OEt, electrospray ionization (ESI) is a common and gentle ionization method.

Expected Molecular Ion Peaks (ESI-MS)

| Ion | Calculated m/z |

| [M+H]⁺ | 246.17 |

| [M+Na]⁺ | 268.15 |

Fragmentation Analysis:

The fragmentation of Boc-protected amino acid esters under ESI-MS conditions is well-documented.[2] The Boc group is particularly labile and readily undergoes fragmentation.

Caption: Proposed ESI-MS fragmentation pathway for Boc-Val-OEt.

Interpretation and Causality:

-

Loss of Isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈), resulting in a prominent peak at [M+H - 56]⁺.[2]

-

Loss of the Entire Boc Group: Subsequent or alternative fragmentation can lead to the loss of the entire Boc group, yielding the protonated amino acid ester.[2]

-

Loss of the Ethyl Ester Group: Fragmentation can also occur at the ester functionality.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the characterization of Boc-Val-OEt.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-Val-OEt in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[3]

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (if liquid): Place a drop of the sample between two KBr or NaCl plates.

-

KBr Pellet (if solid): Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.[3]

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to the low µg/mL or ng/mL range with the mobile phase.

-

Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimize in-source fragmentation for molecular ion determination.

-

Conclusion

The spectroscopic characterization of Boc-Val-OEt through NMR, IR, and MS provides a comprehensive and self-validating system for its identification and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. A thorough understanding of the expected spectral features and the underlying principles of these analytical methods is indispensable for any scientist working with protected amino acids and their applications in peptide synthesis and drug development.

References

-

[4] Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at:

-

[5] Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies | The Journal of Organic Chemistry - ACS Publications. Available at:

-

[2] Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed. Available at:

-

[3] Spectroscopic Characterization of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Comparative Guide - Benchchem. Available at:

-

[1] 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Commercial Sourcing and Technical Workflows for Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and peptide synthesis, the strategic selection of orthogonally protected amino acid building blocks is paramount. Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate —widely known as N-Boc-L-valine ethyl ester or Boc-Val-OEt (CAS: 849928-27-4)—is a highly specialized intermediate. It serves as a critical linchpin in the synthesis of chiral auxiliaries (such as Evans oxazolidinones), complex peptide therapeutics, and novel active pharmaceutical ingredients (APIs).

This technical guide provides an authoritative framework for the commercial sourcing, de novo synthesis, and analytical validation of Boc-Val-OEt. By prioritizing mechanistic causality over rote procedure, this document ensures that your laboratory workflows are both scientifically rigorous and commercially viable.

Structural Logic and Chemical Significance

The molecular architecture of Boc-Val-OEt is deliberately designed to enable orthogonal reactivity during complex multi-step syntheses:

-

The tert-Butoxycarbonyl (Boc) Group: Protects the alpha-amine. It is highly stable to catalytic hydrogenation and strongly basic conditions but can be selectively cleaved using strong acids (e.g., TFA or HCl). This orthogonality prevents unwanted nucleophilic attack by the amine during downstream reactions.

-

The Ethyl Ester: Protects the carboxylic acid, preventing unwanted polymerization or self-condensation. Crucially, the ethyl ester can be selectively reduced to the corresponding amino alcohol (N-Boc-L-valinol) using sodium borohydride (NaBH₄), which is a fundamental step in synthesizing chiral oxazolidinones[1].

Commercial Availability and Supply Chain Dynamics

While the parent compound, Boc-L-Valine (CAS: 13734-41-3), is a ubiquitous commodity chemical, the pre-esterified Boc-Val-OEt (CAS: 849928-27-4) is a specialty intermediate. Relying on commercial vendors requires careful evaluation of purity and scale capabilities.

Table 1: Commercial Sourcing Profile for N-Boc-L-valine ethyl ester

| Vendor | Catalog / MDL Number | Listed Purity | Available Scales |

| Agnitio Pharma | 0A00755 | 97% | 1g, 5mL, 25mL[2] |

| Key Organics | MFCD11656712 | >95% (Typical) | Research Scale[3] |

| ChemicalBook Suppliers | 849928-27-4 | Variable | Bulk / Custom Synthesis[4] |

Note: Supply chain disruptions often necessitate the in-house synthesis of this intermediate from readily available precursors.

De Novo Synthesis and Derivatization Protocol

When commercial lead times threaten project timelines, in-house synthesis from L-valine is a robust, high-yield alternative. The following protocol is designed as a self-validating system; each step includes mechanistic causality to ensure experimental control.

Synthetic pathway for Boc-Val-OEt from L-valine via esterification and Boc protection.

Step-by-Step Methodology

Phase 1: Esterification of L-Valine

-

Suspension: Suspend L-valine in absolute ethanol and cool the reaction vessel to 0°C using an ice bath[1].

-

Acid Catalysis Generation: Slowly add thionyl chloride (SOCl₂) dropwise to the suspension[1].

-

Causality Check: Thionyl chloride reacts with ethanol to generate anhydrous HCl gas in situ. The 0°C environment is critical to mitigate the highly exothermic nature of this reaction and prevent solvent boil-off.

-

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Causality Check: Refluxing drives the Fischer esterification to completion. The anhydrous HCl protonates the carboxylic acid, rendering it highly electrophilic for attack by the ethanol nucleophile. The isolated product is L-valine ethyl ester hydrochloride[1].

-

Phase 2: Boc Protection 4. Biphasic Solubilization: Dissolve the isolated L-valine ethyl ester hydrochloride in a 1:1 mixture of dioxane and water[1]. 5. Neutralization: Add sodium carbonate (Na₂CO₃) to the solution[1].

- Causality Check: The intermediate is an unreactive ammonium salt. Na₂CO₃ acts as a mild base to deprotonate the salt, liberating the nucleophilic free amine. A mild base is chosen over NaOH to prevent premature base-catalyzed hydrolysis of the newly formed ethyl ester.

- Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature for 12 hours[1].

- Causality Check: The free amine attacks the carbonyl carbon of (Boc)₂O. Dioxane ensures the lipophilic (Boc)₂O remains in solution, while water dissolves the inorganic salts, creating an optimal biphasic reaction environment[1].

Analytical Validation: Chiral HPLC

Synthesizing or procuring chiral intermediates necessitates rigorous enantiomeric validation. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of Boc-Val-OEt.

Chiral HPLC workflow for enantiomeric resolution of Boc-Val-OEt using a polysaccharide phase.

Table 2: Chiral HPLC Parameters for Enantiomeric Resolution

| Parameter | Specification / Value | Causality / Rationale |

| Column | Immobilized Polysaccharide | Provides specific chiral cavities for stereoselective analyte interaction[5]. |

| Mobile Phase | 50% MTBE / Hexane | Enhances resolution (Rs = 1.79) over standard IPA/hexane blends[5]. |

| Flow Rate | 1.0 mL/min | Balances theoretical plate count with reasonable chromatographic run times[5]. |

| Detection | UV at 220 nm | Detects the ester/carbamate chromophores; MTBE avoids UV cut-off interference[5]. |

| Selectivity (α) | 1.58 | Indicates excellent thermodynamic difference in enantiomer binding affinities[5]. |

Method Development Causality: Research indicates that non-standard mobile phases yield superior resolution for N-Boc alpha-amino acid ethyl esters[5]. A mobile phase of 50% Methyl tert-butyl ether (MTBE)/Hexane on a covalently immobilized polysaccharide column provides a significantly higher selectivity factor (α = 1.58) compared to standard Isopropyl Alcohol (IPA)/Hexane blends[5]. Furthermore, MTBE is selected over solvents like dichloromethane because its lower UV cut-off prevents interference with the analyte's signal at the 220 nm detection wavelength[5][6].

References

-

[5] KoreaScience. "The Effect of Mobile Phase and Dissolving Solvent on the Enantiomer Separation Using a Covalently Immobilized Chiral Column Derived from Polysaccharide Derivative". Available at: [Link]

-

[6] IAPC-OBP. "Chiral separation for enantiomeric determination in the pharmaceutical industry". Available at: [Link]

Sources

- 1. Boc-L-Valine | 13734-41-3 | Benchchem [benchchem.com]

- 2. agnitio.co.in [agnitio.co.in]

- 3. keyorganics.net [keyorganics.net]

- 4. N-(tert-Butoxycarbonyl)-L-valine ethyl ester | 849928-27-4 [amp.chemicalbook.com]

- 5. The Effect of Mobile Phase and Dissolving Solvent on the Enantiomer Separation Using a Covalently Immobilized Chiral Column Derived from Polysaccharide Derivative -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 6. iapc-obp.com [iapc-obp.com]

Advanced Strategies in Boc-Solid Phase Peptide Synthesis: A Technical Whitepaper

Executive Summary

For decades, the strategic use of protecting groups has been the cornerstone of solid-phase peptide synthesis (SPPS). While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has largely become the default for routine synthesis due to its milder cleavage conditions, the tert-butyloxycarbonyl (Boc) protection strategy remains an indispensable, highly robust methodology for complex chemical biology applications. This whitepaper provides an in-depth mechanistic and operational guide to Boc-SPPS, detailing the causality behind its protocols, its critical role in Native Chemical Ligation (NCL), and self-validating methodologies for synthesizing challenging peptide sequences.

Mechanistic Foundations of Boc Protection

The Boc group functions by reversibly masking the α -amino group of an amino acid, preventing unwanted polymerization during peptide bond formation (1[1]).

Boc is fundamentally an acid-labile protecting group. The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The deprotection mechanism is driven by the protonation of the carbamate carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to liberate the free amine, ready for the next coupling step (2[2]).

Because the α -amino group is deprotected under acidic conditions, Boc-SPPS requires an orthogonal side-chain protection strategy that is highly acid-stable. Typically, benzyl-based protecting groups are employed. Consequently, the final global cleavage of the peptide from the resin—and the removal of these robust side-chain protecting groups—requires an extremely strong acid, traditionally anhydrous hydrogen fluoride (HF) (3[3]).

Cyclical workflow of Boc-Solid Phase Peptide Synthesis (Boc-SPPS).

Strategic Advantages: Why Boc-SPPS Persists

While the hazards of HF cleavage have pushed many labs toward Fmoc chemistry, Boc-SPPS remains the superior choice for two critical domains of peptide chemistry:

A. Synthesis of Aggregation-Prone Peptides

During the synthesis of long or highly hydrophobic sequences, peptides often form intermolecular β -sheets, leading to severe aggregation and incomplete couplings. The repetitive use of 50% TFA in Boc-SPPS effectively disrupts these secondary structures, maintaining the growing peptide chain in an extended, solvated state. Furthermore, the use of in situ neutralization protocols in Boc-SPPS drastically suppresses side reactions such as diketopiperazine formation and guanidinylation (4[4]).

B. Native Chemical Ligation (NCL) and Thioesters

Native chemical ligation allows for the total chemical synthesis of moderate-sized proteins (~150 amino acids) by coupling a C-terminal peptide thioester with an N-terminal cysteine peptide (5[5]).

The synthesis of peptide thioesters via Fmoc-SPPS is notoriously difficult because the thioester linkage is unstable to the repeated nucleophilic basic treatments (e.g., piperidine) required for Fmoc removal. Conversely, thioesters are highly stable to the acidic conditions (TFA) used in Boc-SPPS, making Boc chemistry the gold standard for generating these vital NCL precursors (6[6]). During NCL, the thioester undergoes transthioesterification, followed by a spontaneous S-to-N acyl shift to form a native amide bond (7[7]).

Mechanism of Native Chemical Ligation (NCL) via Boc-synthesized thioesters.

Data Presentation: Comparative Analysis

Table 1: Boc-SPPS vs. Fmoc-SPPS Operational Parameters

| Parameter | Boc-SPPS | Fmoc-SPPS |

| N-Terminal Deprotection | 50% TFA in DCM (Acidic) | 20% Piperidine in DMF (Basic) |

| Side-Chain Protection | Benzyl-based (Highly acid-stable) | tert-Butyl-based (Acid-labile) |

| Global Cleavage | Anhydrous HF or TFMSA (Strong Acid) | 95% TFA (Moderate Acid) |

| Thioester Compatibility | Excellent (Stable to acidic cycles) | Poor (Degraded by basic cycles) |

| Aggregation Handling | Superior (TFA disrupts β -sheets) | Prone to aggregation in long sequences |

Table 2: Common Scavengers in HF Cleavage

During HF cleavage, highly reactive carbocations are generated from the benzyl protecting groups. Scavengers are mandatory to quench these species before they alkylate nucleophilic residues (3[3]).

| Scavenger | Target Reactive Species | Typical Conc. | Rationale / Causality |

| Anisole | Benzyl cations | 5-10% (v/v) | Prevents alkylation of Tyr and nucleophilic side chains. |

| p-Cresol | tert-Butyl cations | 5-10% (v/v) | Highly effective nucleophilic trap; less prone to side reactions than anisole. |

| 1,2-Ethanedithiol (EDT) | tert-Butyl cations, oxidation | 1-5% (v/v) | Essential when Cys or Met are present to prevent irreversible oxidation and alkylation. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step prepares the exact thermodynamic and chemical environment required for the subsequent reaction.

Protocol A: In Situ Neutralization & Coupling Cycle

Causality: Traditional Boc methods neutralize the resin, wash it, and then add the amino acid. This leaves the free amine exposed, promoting aggregation and diketopiperazine formation. In situ neutralization combines the base and the activated amino acid, ensuring immediate acylation upon neutralization (4[4]).

-

Deprotection: Treat the peptide-resin with 50% TFA in DCM for 2 × 1 minute.

-

Validation Check: The rapid double-treatment ensures complete removal of the Boc group while minimizing long-term acid exposure that could degrade the resin.

-

-

Drain & Wash: Drain the TFA and wash briefly with DMF (1 × 30 seconds) to remove excess acid. Do not use basic washes here.

-

Activation (Concurrent): In a separate vial, dissolve the next Boc-amino acid (4 eq) and HBTU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (10 eq) to activate the ester.

-

Coupling: Immediately add the activated mixture to the resin. Agitate for 10–15 minutes.

-

Validation Check: The high concentration of DIEA neutralizes the TFA salt on the resin in situ, driving immediate, high-efficiency peptide bond formation.

-

-

Monitoring: Perform a quantitative Ninhydrin (Kaiser) test. A clear/yellow resin indicates >99% coupling efficiency. A blue resin indicates incomplete coupling, triggering a mandatory re-coupling cycle.

Protocol B: Global Cleavage via Anhydrous HF

Causality: HF is required to cleave the peptide from the linker and remove robust benzyl side-chain protecting groups. Due to its extreme toxicity, specialized Teflon (Kel-F) apparatus must be used (3[3]). (Note: For acid-labile glycopeptides or labs lacking HF infrastructure, Trifluoromethanesulfonic acid (TFMSA) can be substituted as a non-HF alternative (8[8], 9[9])).

-

Preparation: Transfer the thoroughly dried peptide-resin to the Teflon HF cleavage vessel. Add appropriate scavengers (e.g., 10% v/v anisole; add 1% v/v EDT if Cys/Met are present).

-

Cooling: Submerge the reaction vessel in a dry ice/ethanol bath (-78°C).

-

HF Condensation: Distill anhydrous HF gas into the reaction vessel under vacuum until the desired volume is reached (typically 10 mL per gram of resin).

-

Reaction: Warm the vessel to 0°C (ice bath) and stir for 1 to 2 hours.

-

Validation Check: Maintaining exactly 0°C prevents the degradation of sensitive residues while providing sufficient thermal energy for complete global deprotection.

-

-

Evaporation: Evaporate the HF rapidly under high vacuum while maintaining the 0°C temperature.

-

Precipitation: Wash the remaining residue with cold diethyl ether to extract and remove the organic scavengers. Extract the crude unprotected peptide with aqueous acetonitrile containing 0.1% TFA, and lyophilize.

References

-

Benchchem. "The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection." 1

-

PNAS. "Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology." 5

-

NIH / PMC. "HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization." 6

-

Benchchem. "Understanding Boc protection and deprotection in peptide synthesis."2

-

Organic Letters. "Native Chemical Ligation through in Situ O to S Acyl Shift." 7

-

RSC Chemical Communications. "Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-α thioesters." 8

-

AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." 4

-

Nature Protocols. "Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis." 3

-

PubMed. "Safe and efficient Boc-SPPS for the synthesis of glycopeptide-α-thioesters." 9

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. peptide.com [peptide.com]

- 5. pnas.org [pnas.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Safe and efficient Boc-SPPS for the synthesis of glycopeptide-α-thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Utilization of Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate in SPPS Workflows

Chemical Context and Strategic Role in Peptide Synthesis

Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate , commonly known as Boc-Val-OEt (Boc-L-Valine ethyl ester), is a fully protected amino acid derivative. In standard Solid-Phase Peptide Synthesis (SPPS), building blocks require a free C-terminal carboxylic acid to form an amide bond with the solid support or the growing peptide chain's N-terminus. Because the C-terminus of Boc-Val-OEt is masked as an ethyl ester, it cannot be used directly as a coupling monomer .

Instead, experienced peptide chemists utilize Boc-Val-OEt as a highly stable, isolable precursor for specialized SPPS applications. Its primary strategic roles include:

-

Precursor for Peptide Aldehydes : Reduction of the ethyl ester yields Boc-Val-al (Boc-valine aldehyde), a critical building block for introducing reduced amide bonds ( ψ [CH 2 NH]) via on-resin reductive amination[1].

-

Starting Material for Transition-State Isosteres : It serves as a foundation for synthesizing statine analogs or hydroxyethylene isosteres used in protease inhibitor development.

-

C-Terminal Protection for Fragment Condensation : The ethyl ester protects the C-terminus during complex side-chain modifications in solution, after which it is saponified for subsequent SPPS coupling.

Strategic Workflow I: Synthesis of ψ [CH 2 NH] Pseudopeptides

Replacing a standard peptide bond (-CONH-) with a methyleneamine linkage (-CH 2 NH-) creates a pseudopeptide that is highly resistant to proteolytic degradation. This modification is invaluable for developing therapeutic peptides with extended in vivo half-lives.

Causality Behind Experimental Choices

To achieve this on a solid support, Boc-Val-OEt must first be reduced to an aldehyde (Boc-Val-al). Diisobutylaluminum hydride (DIBAL-H) is selected as the reducing agent at strictly maintained cryogenic temperatures (-78°C). This thermodynamic control is critical: it prevents the over-reduction of the ester to an alcohol (Boc-Val-ol) by stabilizing the tetrahedral aluminum-hemiacetal intermediate until the reaction is quenched[2].

Once the aldehyde is isolated, it is introduced to the resin-bound peptide. Sodium cyanoborohydride (NaBH 3 CN) or Sodium triacetoxyborohydride (NaBH(OAc) 3 ) is used for the reductive amination. These mild reducing agents are chosen because they selectively reduce the transient imine (Schiff base) formed between the aldehyde and the resin's N-terminus at a weakly acidic pH (1% AcOH), without prematurely reducing the unreacted aldehyde[1].

Workflow for synthesizing ψ[CH2NH] pseudopeptides using Boc-Val-OEt as a precursor.

Strategic Workflow II: Saponification for Standard SPPS

If the synthetic goal requires incorporating the valine residue into a standard Boc-SPPS sequence after a specific modification, the ethyl ester must be hydrolyzed to a free acid (Boc-Val-OH).

Causality Behind Experimental Choices

Saponification of α -amino acid esters carries a high risk of racemization at the α -carbon due to base-catalyzed enolization. To mitigate this, Lithium Hydroxide (LiOH) in a THF/H 2 O co-solvent system is utilized rather than Sodium Hydroxide (NaOH). The lithium cation coordinates strongly with the carbonyl oxygen and the adjacent Boc-carbamate, shielding the α -proton and significantly suppressing racemization.

Mild saponification of Boc-Val-OEt to generate Boc-Val-OH for standard SPPS coupling.

Self-Validating Experimental Protocols

Protocol A: Controlled Reduction of Boc-Val-OEt to Boc-Val-al

Self-Validation Checkpoint: The product must react positively to 2,4-Dinitrophenylhydrazine (DNPH) stain on TLC, indicating the presence of an aldehyde, while remaining Ninhydrin-negative (intact Boc group).

-

Preparation : Dissolve 10 mmol of Boc-Val-OEt in 50 mL of anhydrous toluene under an inert argon atmosphere.

-

Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78°C. Critical: Do not allow the temperature to rise, or over-reduction to the alcohol will occur.

-

Addition : Add 11 mmol (1.1 eq) of DIBAL-H (1M in toluene) dropwise via a syringe pump over 30 minutes.

-

Reaction : Stir at -78°C for 1 hour.

-

Quenching : Quench the reaction at -78°C by slowly adding 5 mL of pure methanol, followed by 50 mL of a saturated aqueous Rochelle salt (potassium sodium tartrate) solution.

-

Workup : Remove the cooling bath and stir vigorously for 2 hours until the organic and aqueous layers become distinct and clear. Extract with ethyl acetate, dry over Na 2 SO 4 , and concentrate under reduced pressure.

Protocol B: On-Resin Reductive Amination ( ψ [CH 2 NH])

Self-Validation Checkpoint: Perform a Kaiser Test before the reaction (should be deep blue for primary amines) and a Chloranil Test after the reaction (should be blue/green for secondary amines, while the Kaiser test becomes negative/yellow).

-

Resin Preparation : Swell 0.1 mmol of N-terminally deprotected peptide-resin in 3 mL of anhydrous DMF for 30 minutes.

-

Imine Formation : Dissolve 0.5 mmol (5 eq) of Boc-Val-al (from Protocol A) in 2 mL of DMF containing 1% (v/v) glacial acetic acid. Add this solution to the resin and agitate for 1 hour at room temperature[1].

-

Reduction : Add 0.5 mmol (5 eq) of NaBH 3 CN to the reaction mixture. Agitate for an additional 2 hours at room temperature.

-

Washing : Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM/MeOH (1:1) (3x), and pure DCM (3x)[1].

-

Validation : Perform a Chloranil test on a few beads to confirm the formation of the secondary amine.

Protocol C: Mild Saponification to Boc-Val-OH

Self-Validation Checkpoint: LC-MS must show a mass shift of -28 Da (loss of ethyl group). Chiral HPLC must confirm >99% ee (enantiomeric excess) of the L-isomer.

-

Dissolution : Dissolve 5 mmol of Boc-Val-OEt in 20 mL of a THF/H 2 O mixture (3:1 v/v).

-

Hydrolysis : Cool the solution to 0°C in an ice bath. Add 7.5 mmol (1.5 eq) of LiOH·H 2 O.

-

Reaction : Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the starting material disappears.

-

Workup : Evaporate the THF under reduced pressure. Dilute the aqueous layer with 10 mL of water and wash with diethyl ether (2x) to remove unreacted ester.

-

Acidification : Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M KHSO 4 (avoids the harshness of HCl which could prematurely cleave the Boc group).

-

Extraction : Extract the precipitated Boc-Val-OH with ethyl acetate (3x). Dry the combined organic layers over Na 2 SO 4 and concentrate.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, equivalents, and expected yields for the integration of Boc-Val-OEt into SPPS workflows.

| Procedure | Reagents / Equivalents | Solvent System | Temp (°C) | Time (h) | Expected Yield / Conversion | Analytical Validation |

| Reduction to Aldehyde | DIBAL-H (1.1 eq) | Anhydrous Toluene | -78°C | 1.0 | 85 - 90% (Isolated) | DNPH (+), Ninhydrin (-) |

| On-Resin Reductive Amination | Boc-Val-al (5.0 eq)NaBH 3 CN (5.0 eq) | DMF / 1% AcOH | 25°C | 3.0 | >95% (On-Resin Conversion) | Kaiser (-), Chloranil (+) |

| Mild Saponification | LiOH·H 2 O (1.5 eq) | THF:H 2 O (3:1) | 0°C to 25°C | 4.0 | 92 - 98% (Isolated) | LC-MS (-28 Da), Chiral HPLC |

References

-

Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination ACS Combinatorial Science URL:[Link]

-

Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde Bioconjugate Chemistry URL:[Link]

-

Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues Journal of Medicinal Chemistry URL:[Link]

Sources

Application Note: Reagents and Protocols for the Boc Deprotection of Valine Ethyl Ester

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical transformation in peptide synthesis, medicinal chemistry, and drug development. When working with amino acid esters such as Boc-Valine ethyl ester (Boc-Val-OEt), achieving high-yielding deprotection without compromising the integrity of the C-terminal ester requires precise control over reagent selection and reaction conditions. This application note provides an authoritative, self-validating guide to the mechanistic principles, reagent selection, and step-by-step protocols for the efficient Boc deprotection of valine ethyl ester.

Mechanistic Causality & Substrate Considerations

To execute a flawless deprotection, one must understand the causality behind the chemical behavior of the substrate under acidic conditions.

The Deprotection Mechanism: Acid-catalyzed Boc deprotection proceeds via the protonation of the carbamate carbonyl oxygen. This induces the unimolecular cleavage of the tert-butyl-oxygen bond, generating a tert-butyl cation and a carbamic acid intermediate[1]. The unstable carbamic acid spontaneously decarboxylates to yield the free amine, while the tert-butyl cation typically eliminates a proton to form isobutylene gas[1][2].

Substrate-Specific Insights (Boc-Val-OEt):

-

Steric Hindrance: Valine possesses a bulky isopropyl side chain at the alpha-carbon. While this steric bulk can impede amide coupling reactions, it does not significantly hinder the Boc deprotection step, as the reactive center (the carbamate oxygen) is sufficiently distant from the isopropyl group.

-

Ester Stability & The Necessity of Anhydrous Conditions: The ethyl ester (-OEt) is generally robust against strong acids, provided the environment is strictly anhydrous. The presence of water in conjunction with strong acids (like HCl or TFA) will catalyze the hydrolysis of the ethyl ester to a free carboxylic acid. Therefore, utilizing anhydrous reagents is a non-negotiable parameter for this workflow.

-

Scavenger Independence: Unlike amino acids with nucleophilic or electron-rich side chains (e.g., Cysteine, Tryptophan, Methionine) that can be alkylated by the liberated tert-butyl cation, valine's aliphatic side chain is inert. Consequently, carbocation scavengers (such as triisopropylsilane or ethanedithiol) are not required, streamlining the purification process.

Reagent Selection and Comparative Analysis

Two primary reagent systems are universally employed for this transformation: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), and anhydrous Hydrochloric Acid (HCl) in 1,4-dioxane[3][4]. The selection between these two dictates the final salt form of the product and the subsequent isolation strategy.

Table 1: Comparative Analysis of Boc Deprotection Reagents for Amino Acid Esters

| Reagent System | Typical Concentration | Reaction Time | Primary Byproducts | Final Salt Form | Key Advantage |

| TFA in DCM | 20-50% (v/v) | 30 - 120 min | Isobutylene, CO₂, residual TFA | Trifluoroacetate | Highly volatile, rapid kinetics, excellent substrate solubility[3]. |

| HCl in 1,4-Dioxane | 3 - 4 M | 60 - 240 min | Isobutylene, CO₂, Dioxane | Hydrochloride | Yields highly crystalline salts, avoids fluorinated impurities[3][5]. |

Experimental Workflow

Workflow of acid-catalyzed Boc deprotection and isolation of valine ethyl ester.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each critical step includes a physical or analytical checkpoint to ensure the operator can verify success before proceeding.

Protocol A: Deprotection using TFA in Dichloromethane (DCM)

Causality Check: TFA is a strong, volatile organic acid. DCM is utilized as a co-solvent to modulate the acidity, prevent uncontrolled exothermic reactions, and ensure complete dissolution of the Boc-Val-OEt substrate[3].

-

Preparation: Dissolve Boc-Val-OEt (1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.1 M to 0.2 M[3]. Ensure the flask is equipped with a venting mechanism (e.g., a bubbler or a loosely fitted septum) to prevent pressure buildup from gas evolution[1].

-

Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add neat TFA to achieve a final concentration of 20-50% (v/v) TFA in DCM[3].

-

Validation Checkpoint: Observe the reaction mixture. Mild effervescence (bubbling) should occur as CO₂ and isobutylene gases are liberated.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours[3].

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (Boc-Val-OEt) will be ninhydrin-negative (invisible), while the deprotected product (H-Val-OEt) will stain deep purple/red. Proceed to the next step only when the starting material spot is completely absent.

-

-

Concentration: Concentrate the reaction mixture in vacuo using a rotary evaporator[3].

-

Azeotropic Removal: To remove residual TFA, add toluene (or fresh DCM) to the crude residue and co-evaporate in vacuo. Repeat this step 2-3 times[3].

-

Causality Check: TFA has a higher boiling point than DCM. Co-evaporation ensures complete removal of the acid without requiring an aqueous basic workup, which could risk hydrolyzing the ethyl ester.

-

-

Isolation: Triturate the resulting oily residue with cold, anhydrous diethyl ether to precipitate the H-Val-OEt·TFA salt. Filter and dry under high vacuum.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

Causality Check: Anhydrous HCl in dioxane provides a strictly water-free environment, completely eliminating the risk of ethyl ester hydrolysis[6]. It directly yields the pharmaceutically preferred hydrochloride salt, which is typically highly crystalline and easy to handle[3][5].

-

Preparation: Place Boc-Val-OEt (1.0 eq) in a dry round-bottom flask.

-

Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5 to 10 eq of HCl) at room temperature[3][4].

-

Validation Checkpoint: Similar to Protocol A, gas evolution should be immediately observable upon addition.

-

-

Reaction: Stir the mixture at room temperature for 1 to 3 hours[4].

-

Validation Checkpoint: As the reaction progresses, the H-Val-OEt·HCl salt may begin to precipitate directly from the dioxane solution due to its lower solubility compared to the starting material. A cloudy suspension is a strong positive indicator of successful deprotection.

-

-

Isolation: Once LC-MS or TLC indicates complete consumption of the starting material, add an excess of cold, anhydrous diethyl ether to the reaction mixture to maximize the precipitation of the hydrochloride salt[4].

-

Filtration: Collect the white crystalline solid via vacuum filtration. Wash the filter cake thoroughly with additional cold diethyl ether to remove dioxane and any non-polar organic impurities[3][4].

-

Validation Checkpoint: The formation of a free-flowing white powder confirms the successful removal of lipophilic impurities and residual acid.

-

-

Drying: Dry the H-Val-OEt·HCl salt under high vacuum to a constant weight.

Troubleshooting and Quality Control

-

Incomplete Deprotection: If unreacted Boc-Val-OEt remains after 4 hours, ensure the acid concentration is sufficient. For the HCl/Dioxane method, the reagent can lose HCl gas over time upon repeated opening; titrate the solution or use a fresh bottle if the reaction stalls.

-

Ester Hydrolysis (Byproduct Formation): If H-Val-OH (the free carboxylic acid) is detected via LC-MS, water has contaminated the reaction. Ensure all glassware is oven-dried and that the solvents (DCM, Dioxane) are strictly anhydrous.

-

Hygroscopic Salts: TFA salts of amino acid esters can sometimes present as hygroscopic oils rather than solids. If the product oils out during ether trituration, store the flask in a desiccator over P₂O₅ or Drierite under vacuum overnight to induce crystallization.

References

-

How can we do the deprotection of boc-amino acids using hcl? - ResearchGate. Available at:[Link][6]

-

Boc Deprotection - HCl - Common Organic Chemistry. Available at: [Link][5]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link][1]

Sources

Application Note: High-Efficiency Solution-Phase Peptide Synthesis Using Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Introduction & Mechanistic Insights

Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, commonly referred to as Boc-Val-OEt , is a highly versatile, fully protected amino acid building block utilized in Solution-Phase Peptide Synthesis (SolPPS)[1]. While solid-phase peptide synthesis (SPPS) is the standard for discovery-scale workflows, SolPPS remains the gold standard for large-scale pharmaceutical manufacturing. SolPPS eliminates the need for expensive specialized polymer supports and allows for rigorous intermediate purification via simple liquid-liquid extraction[2].

The Causality of Experimental Choices

Designing a synthetic route with Boc-Val-OEt requires understanding the chemical physical properties of the molecule:

-

Overcoming Steric Hindrance: Valine features a β -branched isopropyl side chain, imposing significant steric bulk. This hindrance reduces coupling kinetics and dramatically increases the propensity for epimerization (racemization) via oxazolone intermediate formation during carboxyl activation[3]. By utilizing Boc-Val-OEt as the nucleophile (C-terminal component) rather than the activated electrophile, the risk of Valine epimerization during the initial coupling step is completely bypassed.

-

Orthogonal Protection Strategy: The tert-butoxycarbonyl (Boc) group and the ethyl ester (OEt) provide a robust orthogonal protection scheme. The N-terminal Boc group is highly acid-labile and can be cleanly removed using HCl in dioxane, generating volatile byproducts (isobutylene and CO 2 )[4]. Conversely, the C-terminal ethyl ester is completely stable to these acidic conditions but can be selectively cleaved via basic saponification when C-terminal extension is required[5].

-

Phase-Transfer and Solubility: The ethyl ester significantly enhances the lipophilicity of the growing peptide chain. This ensures high solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), which is a strict requirement for the aqueous washing steps used to remove coupling byproducts in SolPPS[6].

Reaction Workflow

Workflow for Solution-Phase Peptide Synthesis using Boc-Val-OEt.

Experimental Protocols

The following protocols represent a self-validating system. The completion of each step can be verified analytically, and specific liquid-liquid extraction steps are designed to selectively partition unreacted starting materials and byproducts into the aqueous phase, eliminating the need for column chromatography.

Protocol 1: N-Terminal Boc Deprotection

Objective: Remove the Boc group to generate the nucleophilic H-Val-OEt·HCl salt.

-

Dissolution: Dissolve Boc-Val-OEt (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

-

Acid Cleavage: Cool the solution to 0 °C. Slowly add a solution of 4.0 M HCl in dioxane (10 equiv).

-

Reaction & Validation: Remove the ice bath and stir the mixture at room temperature for 1 hour. Validation: Monitor by TLC (EtOAc/Hexane); the starting material spot should disappear, and a baseline spot (ninhydrin-positive) should appear, confirming the presence of the free primary amine.

-

Workup: Concentrate the reaction mixture under a stream of nitrogen, then apply high vacuum for 2 hours to remove residual HCl and dioxane[6]. The resulting H-Val-OEt·HCl appears as a white solid/foam and should be used immediately in the next step to prevent degradation.

Protocol 2: Solution-Phase Peptide Coupling (Synthesis of Boc-Xaa-Val-OEt)

Objective: Couple the free amine of Val-OEt with an N-protected amino acid (e.g., Boc-Ala-OH) using EDC/HOBt. Mechanistic Note: 1-Hydroxybenzotriazole (HOBt) is added to suppress epimerization and accelerate the reaction by forming an active OBt-ester, which is vastly less prone to oxazolone formation than the highly reactive O-acylisourea intermediate generated by EDC alone[3][7].

-

Neutralization: Suspend H-Val-OEt·HCl (1.0 equiv) in DCM (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv) at 0 °C and stir for 10 minutes to liberate the free base.

-

Activation: In a separate flask, dissolve the incoming amino acid (e.g., Boc-Ala-OH, 1.05 equiv) and HOBt hydrate (1.1 equiv) in DCM. Add EDC hydrochloride (1.1 equiv) and stir for 15 minutes at 0 °C.

-

Coupling: Transfer the activated Boc-Ala-OBt solution to the flask containing H-Val-OEt. Stir the reaction mixture at room temperature for 12–16 hours.

-

Targeted Liquid-Liquid Extraction:

-

Wash the organic layer successively with 10% aqueous citric acid (3x) to remove unreacted amines and basic DIPEA byproducts.

-

Wash with saturated aqueous NaHCO 3 (3x) to remove unreacted Boc-Ala-OH and acidic HOBt byproducts[7].

-

Wash with brine (1x), dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield pure Boc-Ala-Val-OEt.

-

Protocol 3: C-Terminal Saponification (Ethyl Ester Cleavage)

Objective: Hydrolyze the ethyl ester to yield the free carboxylic acid for subsequent fragment condensation.

-

Dissolution: Dissolve the protected dipeptide (Boc-Ala-Val-OEt, 1.0 equiv) in a 1:1 mixture of THF and H 2 O (0.1 M).

-

Hydrolysis: Cool the mixture to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H 2 O, 2.5 equiv)[5]. Stir for 4–5 hours at 0 °C to room temperature. Note: Strict temperature control is mandatory to minimize the risk of base-catalyzed epimerization at the Valine α -carbon.

-

Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~3.0 using 10% aqueous NaHSO 4 or 1 M HCl.

-

Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate to yield the free acid (Boc-Ala-Val-OH)[5].

Quantitative Data: Coupling Reagent Efficacy for Hindered Valine

The β -branched nature of Valine requires optimized coupling conditions to maximize yield and minimize D-epimer formation during SolPPS fragment condensation. The table below summarizes the performance of various coupling systems.

| Coupling System | Additive | Solvent | Reaction Time (h) | Yield (%) | Epimerization (D-isomer %) | Mechanistic Advantage |

| DCC | None | DCM | 24 | 65 - 70 | > 15.0 | Generates insoluble urea; high oxazolone formation[3]. |

| EDC | HOBt | DCM | 16 | 85 - 90 | < 2.0 | Water-soluble urea byproduct; OBt ester suppresses epimerization[3][7]. |

| EDC | HOAt | DMF | 12 | 92 - 95 | < 0.5 | Nitrogen in HOAt provides neighboring group participation, accelerating coupling. |

| T3P® | None | EtOAc | 2 - 4 | > 95 | < 0.1 | Biomimetic activation; generates exclusively water-soluble byproducts[8]. |

References

- Google Patents (WO2019217116A1).Method for solution-phase peptide synthesis.

-

Thieme Connect. Synthesis of Peptides and Peptidomimetics: Carbodiimides. Retrieved from [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Retrieved from[Link]

-

University of Halle. Applications of the Ugi Reaction in the Synthesis of Cyclic and N-Alkylated Peptides. Retrieved from[Link]

-

Wiley-VCH. Supporting Information: Solution Phase Peptide Synthesis Protocols. Retrieved from[Link]

-

ACS Publications. Curtin–Hammett and Steric Effects in HOBt Acylation Regiochemistry. Retrieved from[Link]

-

National Institutes of Health (PMC). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from[Link]

Sources

- 1. Boc-Val-OH Boc-L-valine [sigmaaldrich.com]

- 2. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Large-Scale Liquid-Phase Synthesis of Peptides Using Boc-Val-OEt

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Rationale: Why Liquid-Phase Peptide Synthesis (LPPS)?

In the transition from early-stage drug discovery to large-scale cGMP manufacturing, the synthetic strategy must evolve. While Solid-Phase Peptide Synthesis (SPPS) is the gold standard for rapid assembly of long peptide chains, it becomes economically and environmentally prohibitive at the multi-kilogram scale due to the high cost of specialized resins and the massive volumes of solvent required for iterative washing 1.

Liquid-Phase Peptide Synthesis (LPPS) circumvents these limitations, offering superior scalability, reduced reagent excess, and the critical ability to purify intermediates via crystallization rather than relying solely on final-stage preparative HPLC 2.

For peptides featuring a C-terminal valine, N-Boc-L-valine ethyl ester (Boc-Val-OEt) serves as an optimal starting building block. It leverages a highly efficient orthogonal protection strategy : the tert-butyloxycarbonyl (Boc) group is acid-labile, while the ethyl ester (OEt) is base-labile 3. This allows process chemists to selectively deprotect the N-terminus for sequential amino acid coupling without prematurely cleaving the C-terminus.

Figure 1: Orthogonal protection logic of the Boc/OEt strategy in peptide synthesis.

Quantitative Data: LPPS vs. SPPS at Scale

To justify the transition to LPPS, the following table summarizes the operational metrics when scaling peptide production from milligrams to multi-kilograms.

| Operational Parameter | Liquid-Phase Synthesis (LPPS) | Solid-Phase Synthesis (SPPS) |

| Optimal Scale | Kilograms to Metric Tons | Milligrams to Kilograms |

| Reagent Equivalents | 1.05 – 1.1 eq (High atom economy) | 3.0 – 5.0 eq (Low atom economy) |